4-amino-7-hydroxy-N-(3-methoxyphenyl)-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide
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Overview
Description
4-amino-7-hydroxy-N-(3-methoxyphenyl)-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-7-hydroxy-N-(3-methoxyphenyl)-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include formamide and ammonium acetate, with the reaction carried out under reflux conditions.
Introduction of the Amino and Hydroxy Groups: Amination and hydroxylation reactions are performed using reagents such as ammonia and hydrogen peroxide, respectively.
Attachment of the Methoxyphenyl and Morpholinyl Groups: These groups are introduced through nucleophilic substitution reactions. Methoxyphenyl is typically introduced using methoxybenzyl chloride, while the morpholinyl group is introduced using morpholine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or the pyrimidine ring, leading to various reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and the pyrimidine core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted aromatic and pyrimidine compounds.
Scientific Research Applications
4-amino-7-hydroxy-N-(3-methoxyphenyl)-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-7-hydroxy-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidine-5-carboxamide
- 4-amino-7-hydroxy-N-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-5-carboxamide
- 4-amino-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide
Uniqueness
The presence of both the methoxyphenyl and morpholinyl groups in 4-amino-7-hydroxy-N-(3-methoxyphenyl)-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide makes it unique compared to similar compounds. These groups can significantly influence the compound’s chemical reactivity, biological activity, and overall properties.
Properties
Molecular Formula |
C19H22N6O4 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
4-amino-N-(3-methoxyphenyl)-2-morpholin-4-yl-7-oxo-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H22N6O4/c1-28-12-4-2-3-11(9-12)21-18(27)13-10-14(26)22-17-15(13)16(20)23-19(24-17)25-5-7-29-8-6-25/h2-4,9,13H,5-8,10H2,1H3,(H,21,27)(H3,20,22,23,24,26) |
InChI Key |
GSQBMJZNFKIWDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CC(=O)NC3=NC(=NC(=C23)N)N4CCOCC4 |
Origin of Product |
United States |
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